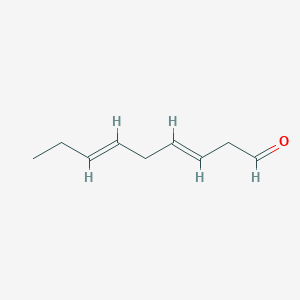
Nona-3,6-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nona-3,6-dienal is an organic compound with the molecular formula C9H14O. It is a type of aldehyde characterized by the presence of two double bonds in its structure. This compound is known for its distinctive odor, which is often described as cucumber-like. This compound is used in various applications, including flavoring agents and fragrance formulations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Nona-3,6-dienal can be synthesized through several methods. One common approach involves the aldol condensation of appropriate aldehydes. For instance, the reaction between 3-buten-2-one and 2-butenal under basic conditions can yield this compound. The reaction typically requires a base such as sodium hydroxide and is carried out at room temperature .
Industrial Production Methods
In industrial settings, this compound is often produced through the oxidation of corresponding alcohols. The process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Nona-3,6-dienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Nonanoic acid.
Reduction: Nona-3,6-dienol.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Nona-3,6-dienal has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its role in plant defense mechanisms and as a signaling molecule.
Medicine: Explored for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the formulation of flavors and fragrances due to its distinctive odor
Mécanisme D'action
The mechanism of action of nona-3,6-dienal involves its interaction with various molecular targets. In biological systems, it can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the formation of adducts, which may alter the function of the target molecules. The pathways involved include oxidative stress response and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Nonadienal: Another aldehyde with a similar structure but different double bond positions.
Nonanal: A saturated aldehyde with no double bonds.
Hexanal: A shorter chain aldehyde with a similar functional group.
Uniqueness
Nona-3,6-dienal is unique due to its specific double bond positions, which confer distinct chemical reactivity and odor properties. Compared to other similar compounds, it has a more pronounced cucumber-like odor, making it particularly valuable in flavor and fragrance applications .
Propriétés
Formule moléculaire |
C9H14O |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
(3E,6E)-nona-3,6-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,9H,2,5,8H2,1H3/b4-3+,7-6+ |
Clé InChI |
FIDBXHOCOXRPRO-FZWLCVONSA-N |
SMILES isomérique |
CC/C=C/C/C=C/CC=O |
SMILES canonique |
CCC=CCC=CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


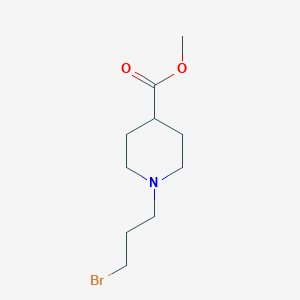
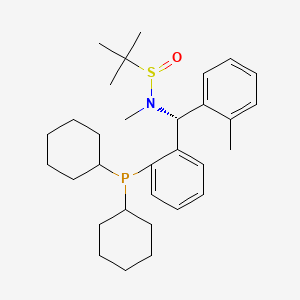
![3-Chloro-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B15328147.png)
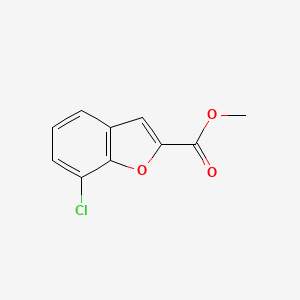
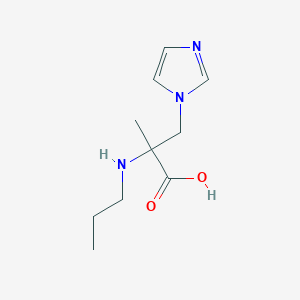
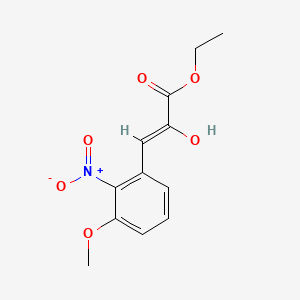
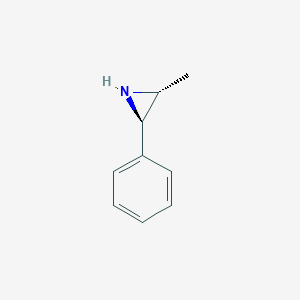

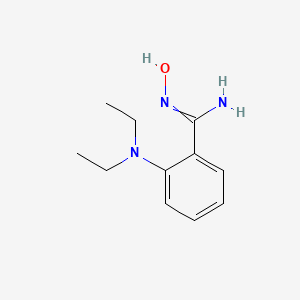
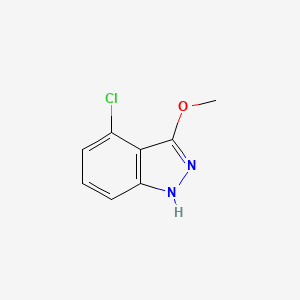
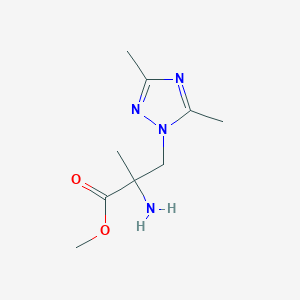
![2-Bromo-6-[2-bromo-4-(2-ethylhexyl)-5-oxothieno[3,2-b]pyrrol-6-ylidene]-4-(2-ethylhexyl)thieno[3,2-b]pyrrol-5-one](/img/structure/B15328223.png)
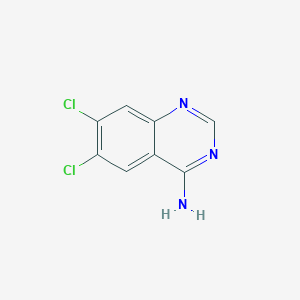
![5-Isopropyl-N-(p-tolyl)-[1,1'-biphenyl]-2-amine](/img/structure/B15328234.png)
